3-Methoxyacetaminophen-d3

LC-MS/MS Bioanalysis Stable Isotope Labeling

Quantification of 3-methoxyacetaminophen in biological matrices via LC-MS/MS requires a precisely matched deuterated internal standard. Generic acetaminophen-d3 fails to compensate for this phase II metabolite's distinct polarity (LogP ~0) and extraction behavior, causing systematic bias. • Eliminates matrix effect and ionization variability errors • Enables FDA/EMA-compliant bioanalytical method validation • Supports COMT genotype-phenotype correlation studies and full metabolic pathway profiling

Molecular Formula C9H11NO3
Molecular Weight 184.21 g/mol
Cat. No. B587690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxyacetaminophen-d3
Synonyms4-Acetylamino-2-methoxy-phenol-d3;  N-(4-Hydroxy-3-methoxy-phenyl)-acetamide; -d3 Acetic Acid-(4-hydroxy-3-methoxyanilide)-d3; 
Molecular FormulaC9H11NO3
Molecular Weight184.21 g/mol
Structural Identifiers
InChIInChI=1S/C9H11NO3/c1-6(11)10-7-3-4-8(12)9(5-7)13-2/h3-5,12H,1-2H3,(H,10,11)/i1D3
InChIKeyKIZWIAQUWRXFNC-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxyacetaminophen-d3 Analytical Standard


3-Methoxyacetaminophen-d3 (3-Methoxyparacetamol-d3) is a deuterium-labeled analog of the acetaminophen metabolite 3-methoxyacetaminophen [1]. This compound belongs to the class of stable isotope-labeled internal standards (SIL-IS) used exclusively in mass spectrometry-based analytical workflows [2]. Its primary utility lies in enabling accurate and precise quantification of the endogenous metabolite in complex biological matrices by compensating for matrix effects, extraction variability, and ionization fluctuations during LC-MS/MS analysis [2]. The compound features three deuterium atoms substituted at the acetyl methyl group (C9H8D3NO3), resulting in a molecular weight of 184.21 g/mol, which is +3 Da heavier than the unlabeled parent compound (181.19 g/mol) [1].

3-Methoxyacetaminophen-d3 Selection Criteria


Generic substitution of 3-Methoxyacetaminophen-d3 with other in-class deuterated acetaminophen standards (e.g., Acetaminophen-d3 or Acetaminophen-d4) is analytically unsound and leads to unacceptable quantification errors [1]. The specificity of an internal standard in LC-MS/MS workflows hinges on near-identical physicochemical properties and chromatographic retention time to the target analyte [1]. While Acetaminophen-d3 co-elutes with the parent drug, it fails to compensate for differential extraction or ionization efficiencies of the phase II metabolite 3-methoxyacetaminophen, which possesses distinct polarity (LogP ~0) and matrix interaction profiles [1]. This chemical mismatch introduces substantial systematic bias, particularly when sample preparation involves precipitation or solid-phase extraction [1]. The use of unlabeled 3-methoxyacetaminophen or structurally similar non-isotopic compounds is further confounded by endogenous background presence and ion suppression variability, rendering accurate quantification impossible [1]. Therefore, selection of the exact isotopic analog is mandated for regulatory-compliant bioanalysis and reproducible pharmacokinetic studies [1].

3-Methoxyacetaminophen-d3 Evidence Guide


Mass Spectrometric Differentiation

3-Methoxyacetaminophen-d3 provides a +3 Da mass shift relative to the unlabeled 3-methoxyacetaminophen analyte (181.19 g/mol vs. 184.21 g/mol) [1]. This mass difference is analytically resolved in MS/MS fragmentation, enabling the use of distinct precursor-to-product ion transitions for selective quantitation without isobaric interference [1]. In contrast, deuterated standards for the parent drug (e.g., Acetaminophen-d3, MW 154.18 g/mol) or other metabolites (e.g., APAP-S-d3) exhibit different masses and chromatographic retention times, precluding their use as internal standards for 3-methoxyacetaminophen quantification [1].

LC-MS/MS Bioanalysis Stable Isotope Labeling

Methodological Gap in Metabolite Quantification

A validated U(H)PLC-MS/MS method for acetaminophen and seven metabolites in plasma demonstrated that while major metabolites (sulfate, glucuronide, glutathione, etc.) were quantified using dedicated stable isotope-labeled internal standards, 3-methoxyacetaminophen was only monitored and semi-quantified using external standards due to the absence of a matched internal standard [1]. The method reported limits of quantification (LOQ) for analytes with matched internal standards ranging from 0.44 μg/mL to 16 μg/mL, but no LOQ was established for 3-methoxyacetaminophen, underscoring the analytical limitation imposed by the lack of a deuterated analog [1].

Analytical Method Validation Metabolite Quantification External Standard Limitations

Toxicity Equivalence to Acetaminophen

In vivo studies in mice have established that 3-methoxyacetaminophen exhibits hepatotoxicity quantitatively comparable to that of the parent drug acetaminophen, and both are subject to a glutathione threshold effect [1]. This is a distinct contrast to the related catechol metabolite 3-hydroxyacetaminophen, which demonstrates significantly lower hepatotoxicity [1]. The formation of 3-methoxyacetaminophen is mediated by catechol-O-methyltransferase (COMT), as confirmed in recent pharmacogenomic studies [2]. The equivalent toxicity profile of this metabolite underscores the necessity for its accurate, rather than semi-quantitative, measurement in toxicological assessments and studies of acetaminophen-induced liver injury [1].

Toxicology Drug Metabolism Hepatotoxicity

Vendor-Reported Purity and Accuracy

Commercially available 3-Methoxyacetaminophen-d3 is supplied with a certified purity specification. For example, the product from MedChemExpress (Cat. No. HY-47762S) and InvivoChem (Cat. No. V63549) is specified with a chemical purity of ≥98% . This high purity level ensures that the internal standard contributes minimal background interference and that the molar ratio used in the analytical method is accurate . In contrast, the unlabeled 3-methoxyacetaminophen is often supplied with a lower purity (e.g., 95%), which may introduce additional impurities that could interfere with trace-level quantification [1].

Quality Control Reference Standard Certificate of Analysis

3-Methoxyacetaminophen-d3 Applications


Pharmacokinetic and Toxicokinetic Quantification

This deuterated standard is indispensable for the development and validation of robust LC-MS/MS methods for the absolute quantification of 3-methoxyacetaminophen in biological matrices (plasma, urine, tissue homogenates) following acetaminophen administration. It enables accurate determination of pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) for this specific toxicologically-relevant metabolite, overcoming the limitations of semi-quantitative external standard methods [1].

Pharmacogenomics of Acetaminophen Metabolism

Given the confirmed role of COMT genetic variation in 3-methoxyacetaminophen formation [1], this standard is a critical tool for precisely measuring metabolite levels in large-scale population studies. Accurate quantification of this metabolite in biobank samples allows for robust genotype-phenotype association studies, which are essential for understanding inter-individual susceptibility to acetaminophen-induced liver injury [1].

Method Development for Metabolite Panels

Bioanalytical laboratories developing comprehensive multi-analyte panels for acetaminophen metabolism require a matched internal standard for every metabolite of interest to ensure data quality across the entire pathway [1]. Incorporating 3-Methoxyacetaminophen-d3 into these panels allows for the simultaneous, fully quantitative analysis of all major and minor metabolites, providing a complete picture of drug disposition and eliminating a significant source of method variability [1].

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